molecular formula C9H12N4O3S B12682623 N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide CAS No. 90563-18-1

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide

Katalognummer: B12682623
CAS-Nummer: 90563-18-1
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: UIYBBJNTRSQPLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide involves the reaction of 4-aminophenylsulfonyl chloride with acetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction . The product is then purified through recrystallization.

Industrial production methods involve the acidification of sodium sulfacetamide to obtain the desired compound. This process includes dissolving sodium sulfacetamide in water and adjusting the pH to 3.8-4 using 5% hydrochloric acid, which precipitates the compound .

Analyse Chemischer Reaktionen

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide has several scientific research applications:

Wirkmechanismus

The antibacterial activity of N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria . By blocking this pathway, the compound effectively prevents bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is similar to other sulfonamide compounds such as:

What sets this compound apart is its specific structure, which provides unique binding properties and stability, making it particularly effective in certain applications .

Eigenschaften

CAS-Nummer

90563-18-1

Molekularformel

C9H12N4O3S

Molekulargewicht

256.28 g/mol

IUPAC-Name

N-[(E)-[(4-aminophenyl)sulfonylhydrazinylidene]methyl]acetamide

InChI

InChI=1S/C9H12N4O3S/c1-7(14)11-6-12-13-17(15,16)9-4-2-8(10)3-5-9/h2-6,13H,10H2,1H3,(H,11,12,14)

InChI-Schlüssel

UIYBBJNTRSQPLG-UHFFFAOYSA-N

Isomerische SMILES

CC(=O)N/C=N/NS(=O)(=O)C1=CC=C(C=C1)N

Kanonische SMILES

CC(=O)NC=NNS(=O)(=O)C1=CC=C(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.